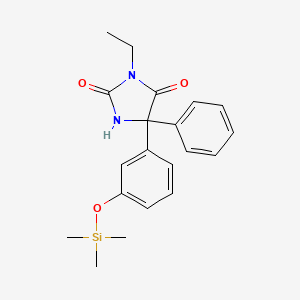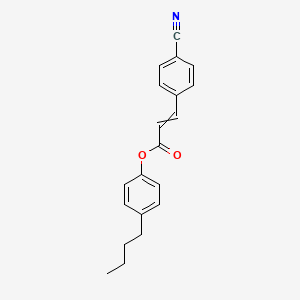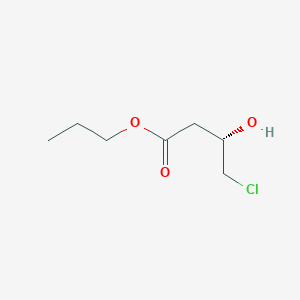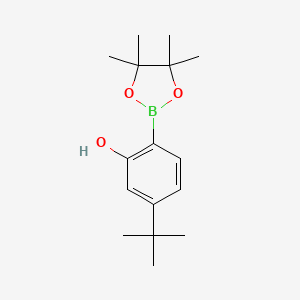![molecular formula C15H11N3 B13939717 2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile is a heterocyclic organic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain receptor tyrosine kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenylacetonitrile moiety. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.
Introduction of the Phenylacetonitrile Moiety: This step often involves a nucleophilic substitution reaction where a phenylacetonitrile derivative is introduced to the pyrrolo[2,3-b]pyridine core under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride or acids like hydrochloric acid, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-b]pyridine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which are involved in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its inhibitory effects on certain kinases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile involves its interaction with receptor tyrosine kinases. The compound binds to the active site of these kinases, inhibiting their activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy, as it can inhibit the growth of cancer cells by targeting these kinases.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are also studied for their kinase inhibitory activities.
Pyrrolopyrazines: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit receptor tyrosine kinases with high specificity makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-7-4-11-2-1-3-12(10-11)13-5-8-17-15-14(13)6-9-18-15/h1-3,5-6,8-10H,4H2,(H,17,18) |
InChI Key |
ADSCNOMKFNDGCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
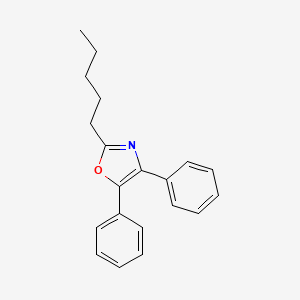
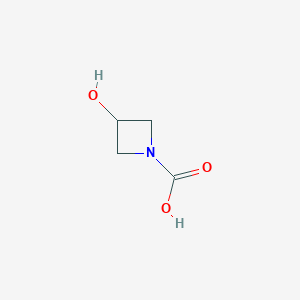
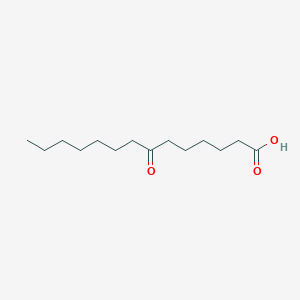
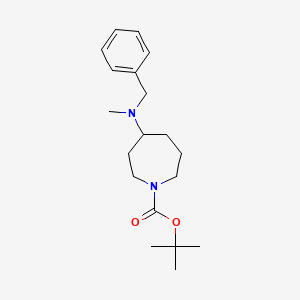
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
